molecular formula C24H32O5 B12782647 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- CAS No. 131374-20-4

2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy-

Cat. No.: B12782647
CAS No.: 131374-20-4
M. Wt: 400.5 g/mol
InChI Key: UTCHWIKWEFNPOQ-LLUPRIMMSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- is a complex organic compound with a unique structure that combines a quinone core with a terpenoid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- typically involves multiple steps:

    Formation of the Quinone Core: The quinone core can be synthesized through the oxidation of hydroquinone derivatives using oxidizing agents such as potassium dichromate or silver oxide.

    Attachment of the Terpenoid Side Chain: The terpenoid side chain is introduced via a Friedel-Crafts alkylation reaction, where the quinone core reacts with a terpenoid halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetylation and Methoxylation: The final steps involve acetylation and methoxylation of the intermediate compound using acetic anhydride and methanol, respectively, under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinone core can undergo further oxidation to form more complex quinones.

    Reduction: Reduction of the quinone core can yield hydroquinone derivatives.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate, silver oxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Higher quinones or polymeric quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The quinone core is known to interact with various biological molecules, making it a valuable tool in biochemical studies.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The terpenoid side chain is particularly interesting due to its bioactivity.

Industry

In industry, this compound can be used in the development of new polymers and materials with unique electronic properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules through the quinone core. Quinones are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The terpenoid side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione derivatives: These compounds share the quinone core but differ in their side chains.

    Terpenoid-quinone hybrids: Compounds that combine a quinone core with different terpenoid side chains.

Uniqueness

The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

131374-20-4

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

[2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate

InChI

InChI=1S/C24H32O5/c1-14-8-7-9-20-23(14,4)11-10-15(2)24(20,5)13-17-21(27)19(28-6)12-18(26)22(17)29-16(3)25/h12,15,20H,1,7-11,13H2,2-6H3/t15-,20+,23+,24+/m0/s1

InChI Key

UTCHWIKWEFNPOQ-LLUPRIMMSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)OC(=O)C)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)OC(=O)C)CCCC2=C)C

Origin of Product

United States

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